Sodium 3-chlorobenzenesulfinate

描述

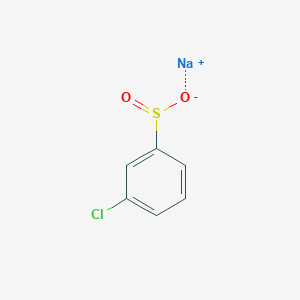

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;3-chlorobenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S.Na/c7-5-2-1-3-6(4-5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTGBXBCOKAEKI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Sodium 3 Chlorobenzenesulfinate

Nucleophilic Reactivity of the Sulfinate Anion

The sulfinate anion (ArSO₂⁻) is the reactive species of sodium 3-chlorobenzenesulfinate, acting as a potent nucleophile. This reactivity is harnessed to form new carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds, leading to the synthesis of important classes of organic molecules such as sulfones, sulfides, sulfonamides, and thiosulfonates. rsc.orgrsc.org

Reactions in C-S Bond Formation

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and this compound is an effective reagent for these transformations. rsc.org The sulfinate anion can attack various carbon electrophiles to create stable C-S linkages.

Sulfones are a significant class of compounds, with many exhibiting important medicinal and material properties. nih.gov A primary pathway to synthesize sulfones is through the reaction of sodium arylsulfinates with electrophilic carbon sources. For instance, sodium arylsulfinates readily react with alkyl halides in a nucleophilic substitution reaction to yield aryl alkyl sulfones. researchgate.net Another modern, transition-metal-free approach involves the reaction of sodium sulfinates with aryne precursors, such as o-silyl aryl triflates, which generates a wide variety of structurally diverse sulfones in good to excellent yields under mild conditions. nih.govorganic-chemistry.org

A one-pot synthesis method has been developed where alcohols are first treated with N-bromosuccinimide (NBS) and triphenylphosphine, followed by the addition of a sodium arenesulfinate to afford aryl sulfones in high yields. organic-chemistry.org This process is applicable to a range of alcohols, including benzylic and allylic types. organic-chemistry.org

Table 1: Examples of Sulfone Synthesis from Sodium Arenesulfinates

| Sulfinate Reactant | Electrophile/Reaction System | Product Type | Reference |

|---|---|---|---|

| Sodium Arenesulfinate | Alkyl Halide | Alkyl Aryl Sulfone | researchgate.net |

| Sodium Arenesulfinate | o-Silyl Aryl Triflate (Aryne Precursor) | Diaryl Sulfone | organic-chemistry.org |

| Sodium Arenesulfinate | Primary Alcohols / NBS / PPh₃ | Alkyl Aryl Sulfone | organic-chemistry.org |

This table presents generalized reactions for sodium arenesulfinates, which are applicable to this compound.

While sulfinates are more commonly used to form sulfones, they can also be utilized as precursors for sulfides (thioethers). This transformation typically involves a reduction of the sulfinate functionality. For example, methods have been developed to use sodium arylsulfinates as odorless and stable thiol surrogates for thioether synthesis. polyu.edu.hk One such strategy involves a Chan-Lam type C-S coupling between aryl boron compounds (like arylboronic acids) and sodium arylsulfinates, using a copper catalyst and potassium sulfite (B76179), to produce diaryl thioethers. polyu.edu.hkorganic-chemistry.org Mechanistic studies suggest that this reaction may proceed through the generation of a thiyl radical intermediate. polyu.edu.hk

Additionally, direct C-H functionalization offers an atom-economic route to sulfides. A notable example is the metal-free direct C-3 sulfenylation of indoles with sodium trifluoromethanesulfinate, which proceeds under mild conditions using phosphorus reagents to generate the reactive sulfenylating species. rsc.org

The synthesis of thiosulfonates from sodium sulfinates is a significant transformation. However, it is important to note that this process fundamentally involves the formation of a sulfur-sulfur (S-S) bond. As such, the detailed pathways for this reaction are covered in section 3.1.3. These reactions include the coupling of sodium sulfinates with thiols or disulfides, as well as the self-coupling of sulfinates. rsc.orgnih.gov

N-S Bond Forming Reactions: Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds, renowned for their broad range of biological activities, which has led to their use in numerous pharmaceuticals. nih.gov this compound is an excellent precursor for sulfonamides via the formation of a nitrogen-sulfur (N-S) bond.

An efficient and environmentally friendly strategy involves the direct amination of sodium sulfinates with amines. nih.gov A particularly effective metal-free method utilizes ammonium (B1175870) iodide (NH₄I) to mediate the reaction between a sodium arylsulfinate and various primary or secondary amines. nih.gov The reaction proceeds smoothly in a solvent like acetonitrile (B52724) at elevated temperatures. nih.gov A proposed mechanism suggests the in situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the sulfonamide product. nih.gov This method is valued for its operational simplicity and tolerance of a wide array of functional groups on both the amine and the sulfinate. nih.govnih.gov

Table 2: NH₄I-Mediated Synthesis of Sulfonamides from Sodium p-Toluene-sulfinate and Various Amines

| Amine | Product | Yield |

|---|---|---|

| n-Propylamine | N-propyl-4-methylbenzenesulfonamide | 72% |

| n-Butylamine | N-butyl-4-methylbenzenesulfonamide | 75% |

| iso-Butylamine | N-isobutyl-4-methylbenzenesulfonamide | 68% |

| iso-Propylamine | N-isopropyl-4-methylbenzenesulfonamide | 65% |

| Pyrrolidine | 1-((4-Methylphenyl)sulfonyl)pyrrolidine | 95% |

| Piperidine | 1-((4-Methylphenyl)sulfonyl)piperidine | 92% |

Data sourced from a study on the amination of sodium sulfinates. The yields shown are for reactions with sodium p-toluenesulfinate, a representative arylsulfinate, and are indicative of the reactivity expected for this compound. nih.gov

S-S Bond Coupling Reactions

This compound is a key starting material for creating sulfur-sulfur bonds, leading to compounds like thiosulfonates and disulfides. These reactions underscore the versatility of the sulfinate group in organosulfur synthesis. rsc.orgrsc.org

The synthesis of thiosulfonates often involves the coupling of sodium sulfinates with a suitable sulfur-containing partner. One common approach is the iron(III)-catalyzed cross-coupling with thiols under aerobic conditions, which proceeds through the formation of sulfenyl and sulfonyl radicals. organic-chemistry.org Similarly, copper-catalyzed reactions of sodium sulfinates with thiols or disulfides also efficiently produce thiosulfonates. rsc.orgorganic-chemistry.org

Furthermore, a controllable and rapid synthesis of both thiosulfonates and disulfides from sodium sulfinates can be achieved using hydroiodic acid. nih.gov The choice of solvent dictates the product: performing the reaction in water selectively yields thiosulfonates, while using ethanol (B145695) leads to the formation of disulfides. nih.gov This solvent-dependent selectivity provides a powerful tool for directing the reaction outcome. nih.gov

Table 3: Methods for S-S Bond Formation from Sodium Arylsulfinates

| Sulfur Partner | Catalyst/Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Thiol | FeCl₃ / O₂ | - | Thiosulfonate | organic-chemistry.org |

| Thiol | CuI-Phen·H₂O / O₂ | - | Thiosulfonate | rsc.org |

| Self-coupling | Hydroiodic Acid | H₂O | Thiosulfonate | nih.gov |

This table summarizes general methodologies for S-S bond formation using sodium arylsulfinates, which are applicable to this compound.

Reactions with Halogenated Compounds (e.g., alkyl halides, allyl bromides)

This compound, as a nucleophile, readily reacts with various halogenated compounds. The sulfinate anion attacks the electrophilic carbon atom bearing the halogen, resulting in the formation of a new carbon-sulfur bond and the displacement of the halide ion.

With alkyl halides , the reaction proceeds via a nucleophilic substitution mechanism, typically SN2, to yield 3-chlorophenyl alkyl sulfones. The reactivity of the alkyl halide follows the general trend for S_N2 reactions: primary > secondary > tertiary.

In the case of allyl bromides , the reaction can be more complex. While direct nucleophilic substitution at the allylic carbon is a primary pathway, the allylic system's nature allows for potential rearrangement. pressbooks.pub The reaction of this compound with an allyl bromide can lead to the formation of an allylic sulfone. However, due to the resonance stability of the allylic carbocation intermediate (in an S_N1-like process) or the allylic radical (in a radical process), a mixture of regioisomers can sometimes be obtained. pressbooks.publibretexts.org The reaction with allylic silanolate salts and aryl bromides has also been explored, showing that electron-rich and sterically-hindered bromides react smoothly. nih.gov

The table below summarizes the expected products from the reaction of this compound with representative halogenated compounds.

| Halogenated Compound | Reaction Type | Product |

| Methyl Iodide | S_N2 | 3-Chlorophenyl methyl sulfone |

| Ethyl Bromide | S_N2 | 3-Chlorophenyl ethyl sulfone |

| Allyl Bromide | Nucleophilic Substitution | 3-Chlorophenyl allyl sulfone |

Radical Pathways in Sulfinate Transformations

Sodium sulfinates are well-established precursors for the generation of sulfonyl radicals, which are key intermediates in a multitude of synthetic transformations. researchgate.net These radical pathways offer alternative and often complementary reactivity to traditional ionic reactions.

Sulfonyl Radical Generation and Reactivity

The 3-chlorobenzenesulfonyl radical can be generated from this compound through single-electron oxidation. researchgate.netresearchgate.net This oxidation can be achieved using various methods, including chemical oxidants, electrochemical means, or photoredox catalysis. researchgate.netresearchgate.net Once formed, the 3-chlorobenzenesulfonyl radical is a versatile reactive intermediate. A key reaction of sulfonyl radicals is the desulfonylation process, where they can lose sulfur dioxide (SO2) to generate an aryl radical (in this case, the 3-chlorophenyl radical). nih.gov However, the sulfonyl radical itself can also participate directly in addition reactions to unsaturated systems like alkenes and alkynes. semanticscholar.org

Photoredox Catalysis and Radical Cascade Cyclizations

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. rsc.orgnih.gov this compound can be oxidized by an excited-state photocatalyst to generate the corresponding 3-chlorobenzenesulfonyl radical. researchgate.netresearchgate.net This radical can then engage in a variety of transformations, including radical cascade cyclizations. nih.govnih.gov In a typical cascade, the initially formed radical adds to an intramolecular double or triple bond, generating a new carbon-centered radical which can then undergo further cyclizations or other reactions before termination. rsc.orgnih.gov These photoredox-initiated radical cascades allow for the rapid construction of complex molecular architectures from simple precursors. nih.govprinceton.edu

Electrochemical Oxidation Involving Radical Processes

Electrochemical methods provide a green and efficient alternative for the oxidation of this compound to its corresponding sulfonyl radical. researchgate.netresearchgate.net By applying a specific potential at an anode, a single electron is removed from the sulfinate anion, generating the sulfonyl radical without the need for chemical oxidants. nih.govresearchgate.net Cyclic voltammetry studies of similar sulfinate salts have shown irreversible oxidation waves corresponding to this process. nih.gov The generated sulfonyl radical can then participate in various synthetic transformations at or near the electrode surface. acs.org This electrochemical approach offers precise control over the generation of the radical species, which can be advantageous in optimizing reaction outcomes. nih.gov

Role as a Traceless Linker and Nucleophile

In addition to its direct participation in forming stable sulfone products, the sulfinate group can be employed as a "traceless linker" in solid-phase synthesis. nih.gov In this strategy, a molecule of interest is attached to a solid support via a sulfone linker derived from a sulfinate. After the desired synthetic sequence on the solid support is complete, the sulfone linker can be cleaved under specific conditions, releasing the final product into solution without any part of the linker remaining attached. nih.govrsc.org This approach is particularly valuable for the synthesis of combinatorial libraries of small molecules. nih.gov

The nucleophilic character of the sulfinate anion is fundamental to many of its applications. youtube.comlibretexts.orgmasterorganicchemistry.com It readily attacks a variety of electrophilic centers, including not only alkyl and allyl halides but also other electrophiles like epoxides and activated esters, to form sulfones. This nucleophilicity is a key property that enables its use in the construction of diverse organosulfur compounds.

Influence of the Chloro-Substituent on Reaction Selectivity and Yield (as inferred from analogous compounds)

The presence of a chloro-substituent on the benzene (B151609) ring significantly influences the reactivity of this compound compared to unsubstituted sodium benzenesulfinate (B1229208). The chlorine atom is an electron-withdrawing group, which has several electronic effects on the molecule. saskoer.caquora.com

Effect on Nucleophilicity: The electron-withdrawing nature of the chlorine atom decreases the electron density on the sulfinate group, thereby reducing its nucleophilicity compared to the unsubstituted analogue. This can lead to slower reaction rates in nucleophilic substitution reactions.

Effect on Radical Stability and Reactivity: The chloro group can influence the stability and reactivity of the 3-chlorobenzenesulfonyl radical. Electron-withdrawing groups can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn can impact the rates of radical addition reactions. rsc.orgscielo.org.mx

Influence on Regioselectivity: In reactions involving electrophilic aromatic substitution on the benzene ring itself (though less common for sulfinates), the chloro group is an ortho-, para-director, but deactivating. saskoer.ca In the context of the sulfinate's reactions, the electronic perturbation from the chloro group can influence the regioselectivity of reactions involving the aromatic ring, for instance, in radical arylations.

The table below provides a qualitative comparison of the expected reactivity of this compound versus sodium benzenesulfinate in selected reactions, based on the electronic effect of the chloro-substituent.

| Reaction Type | Reactivity of this compound vs. Sodium Benzenesulfinate | Rationale |

| Nucleophilic Substitution (e.g., with alkyl halides) | Slower | The electron-withdrawing chloro group reduces the nucleophilicity of the sulfinate anion. quora.com |

| Sulfonyl Radical Addition to Electron-Rich Alkenes | Potentially Faster | The electron-withdrawing group can lower the energy of the radical's SOMO, potentially leading to a more favorable interaction with the HOMO of the alkene. scielo.org.mx |

Mechanistic Investigations of Reactions Involving Sodium 3 Chlorobenzenesulfinate

Elucidation of Reaction Mechanisms via Control Experiments

In the study of reaction mechanisms, control experiments are fundamental to isolating the effects of individual reactants and conditions. For reactions involving arylsulfinates like Sodium 3-chlorobenzenesulfinate, control experiments would be designed to confirm the necessity of each component. For instance, in a typical sulfone synthesis where this compound reacts with an alkyl halide, a control experiment would involve running the reaction in the absence of the sulfinate salt. The lack of sulfone formation would confirm that this compound is the source of the sulfonyl group.

Another critical aspect is to investigate the potential for side reactions. The ambident nature of the sulfinate anion (RSO₂⁻), which can react through either the sulfur or oxygen atom, often necessitates control experiments. The reaction conditions, such as solvent polarity and the nature of the counter-ion, can influence the site of nucleophilic attack. Control experiments under varied conditions can help to delineate the factors favoring S-alkylation (leading to sulfones) versus O-alkylation (leading to sulfinate esters). While specific data for the 3-chloro substituted variant is sparse, general studies on arenesulfinates indicate that polar aprotic solvents tend to favor S-alkylation.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful technique for tracing the path of atoms or molecular fragments through a reaction sequence. researchgate.net In the context of reactions with this compound, isotopes of sulfur (³⁴S), oxygen (¹⁸O), or carbon (¹³C or ¹⁴C) could be incorporated to elucidate mechanistic details.

For example, to confirm that the sulfonyl sulfur atom in the product originates directly from the sulfinate, one could synthesize this compound with a ³⁴S label. Subsequent reaction and mass spectrometric analysis of the product would reveal the incorporation of the heavy sulfur isotope.

Similarly, ¹⁸O labeling of the sulfinate oxygens could be used to investigate the mechanism of reactions where the sulfonyl group is transferred. If the reaction proceeds via a mechanism where the S-O bonds remain intact, the ¹⁸O label would be retained in the product. Conversely, if the reaction involves cleavage and reformation of the S-O bonds, the isotopic label might be lost or scrambled.

Kinetic Studies of Nucleophilic Substitution Reactions

Kinetic studies provide quantitative insight into reaction rates and the molecularity of the rate-determining step. For nucleophilic substitution reactions involving this compound as the nucleophile, the rate law is a key determinant of the mechanism.

A common reaction is the formation of a sulfone by reaction with an alkyl halide (R-X): 3-ClC₆H₄SO₂Na + R-X → 3-ClC₆H₄SO₂R + NaX

A kinetic study of this reaction would typically involve monitoring the concentration of a reactant or product over time under various initial concentrations. If the reaction follows a second-order rate law, Rate = k[3-ClC₆H₄SO₂⁻][R-X], it would be consistent with a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov This implies a single, concerted step where the sulfinate nucleophile attacks the alkyl halide, displacing the halide leaving group.

The presence of the electron-withdrawing chloro group on the benzene (B151609) ring is expected to influence the nucleophilicity of the sulfinate anion. Kinetic studies comparing the reaction rates of this compound with other substituted arenesulfinates would allow for a quantitative assessment of this electronic effect, often correlated through Hammett plots.

| Reactant 1 | Reactant 2 | Proposed Mechanism | Expected Rate Law |

| This compound | Alkyl Halide | Sₙ2 | Rate = k[Sulfinate][Alkyl Halide] |

| This compound | Aryl Halide (activated) | SₙAr | Rate = k[Sulfinate][Aryl Halide] |

Computational Mechanistic Elucidation (DFT/MP2)

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), serves as a powerful tool to predict and rationalize reaction mechanisms. These methods can be used to model the structures of reactants, products, intermediates, and transition states involved in reactions of this compound.

Transition State Analysis

For a proposed reaction pathway, computational methods can locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. nih.gov The geometry of the calculated transition state provides crucial information about the mechanism. For an Sₙ2 reaction of this compound with an alkyl halide, the TS would show the partial formation of the S-C bond and the partial cleavage of the C-X bond.

Analysis of the vibrational frequencies of the calculated TS is also critical. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Reaction Energy Profiles

For the reaction of this compound, a calculated energy profile for an Sₙ2 pathway would show a single energy barrier corresponding to the concerted displacement. nih.gov If a stepwise mechanism involving a stable intermediate were operative, the profile would show two transition states with an energy minimum in between, corresponding to the intermediate. rsc.org Computational studies can also model the effect of the solvent, which is often crucial in determining the reaction pathway and energetics.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Organosulfur Compounds

Sodium sulfinates, such as sodium 3-chlorobenzenesulfinate, are recognized as powerful and versatile precursors for the synthesis of a wide array of valuable organosulfur compounds. researchgate.netnih.gov Depending on the reaction conditions, these reagents can act as sulfonylating, sulfenylating, or sulfinylating agents. nih.govorganic-chemistry.org Their utility stems from their ability to facilitate the formation of new carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. researchgate.netnih.gov

This reactivity allows for the synthesis of several major classes of organosulfur compounds, which are summarized in the table below.

| Bond Formed | Compound Class | General Structure |

| S–S | Thiosulfonates | R–SO₂S–R¹ |

| N–S | Sulfonamides | R–SO₂N–R¹R² |

| C–S | Sulfones | R–SO₂–R¹ |

| C–S | Sulfides | R–S–R¹ |

Table 1: Major classes of organosulfur compounds synthesized from sodium sulfinates. organic-chemistry.org

The synthesis of sulfones is particularly noteworthy, with methods developed to produce various types, including vinyl sulfones, allylic sulfones, and β-keto sulfones. researchgate.netnih.gov The development of sulfonyl radical-triggered reactions has further expanded the scope of these building blocks, enabling complex cyclizations and multi-component reactions. researchgate.netnih.gov

Catalytic Roles of Arenesulfinates

Beyond their role as stoichiometric reagents, arenesulfinates can also participate directly in catalytic processes, acting either as an organocatalyst or as a crucial component in transition-metal-catalyzed systems.

Sodium benzenesulfinates have been identified as effective, inexpensive, and environmentally friendly organocatalysts for multi-component reactions. rsc.org In one notable example, sodium 4-chlorobenzenesulfinate (B8685509) catalyzes the three-component synthesis of dihydropyrano[3,2-c]chromenes and dihydropyrano[4,3-b]pyrans. rsc.org This reaction proceeds by refluxing a mixture of an aromatic aldehyde, malononitrile, and either 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methylpyrone in a water/ethanol (B145695) solvent system with a 10 mol% catalytic amount of the sulfinate. rsc.org The method is lauded for its high conversion rates, short reaction times, and cleaner reaction profiles, presenting a significant advantage over other synthetic routes. rsc.org

Synthesis of Heterocyclic Compounds

This compound and related sulfinates are valuable reagents in the construction of heterocyclic compounds, which form the core of many pharmaceutical and biologically active molecules.

Sulfonylated imidazo[1,2-a]pyridines are an important class of heterocyclic compounds, and sodium arenesulfinates are key reagents for their synthesis. An electrochemical, metal-free method has been developed for the C3-sulfonylation of imidazo[1,2-a]pyridines using sodium benzenesulfinates as the sulfonylation source. researchgate.net This straightforward protocol provides 3-(arylsulfonyl)imidazo[1,2-a]pyridines in high yields of up to 94% and has been successfully applied on a gram scale. researchgate.net

Alternatively, an iron-catalyzed three-component reaction provides a pathway to 3-sulfonylmethyl imidazo[1,2-a]pyridines. acs.org In this process, imidazo[1,2-a]pyridine (B132010) reacts with N,N-dimethylacetamide (as the carbon synthon) and a sodium sulfinate (as the sulfur source) in the presence of an iron catalyst to form the desired sulfonylmethylated product. acs.org

| Method | Catalyst/Mediator | Sulfinate Role | Product Type |

| Electrochemical C3-Sulfonylation | None (Metal-free) | Sulfonylating Agent | 3-(Arylsulfonyl)imidazo[1,2-a]pyridine |

| Three-Component Coupling | Iron(III) chloride (FeCl₃) | Sulfur Source | 3-Sulfonylmethyl imidazo[1,2-a]pyridine |

Table 2: Methods for the synthesis of functionalized imidazo[1,2-a]pyridines using sodium sulfinates. researchgate.netacs.org

As discussed in the context of organocatalysis, sodium benzenesulfinates are effective catalysts for preparing complex heterocyclic systems like dihydropyranochromenes and dihydropyranopyrans. rsc.org The three-component reaction of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyrone derivative (such as 4-hydroxycoumarin) is efficiently catalyzed by sodium 4-chlorobenzenesulfinate. rsc.org This process provides a direct and green route to these valuable heterocyclic scaffolds, which are of interest in medicinal chemistry. rsc.org

Regioselective Sulfonylation and Sulfenylation Reactions

This compound is a key reagent for the regioselective introduction of the 3-chlorophenylsulfonyl and 3-chlorophenylsulfenyl groups onto various aromatic and heterocyclic scaffolds. These reactions are of great importance for the synthesis of pharmaceutical intermediates and functional materials.

The regioselective sulfenylation of indoles at the C3 position can be achieved using sodium sulfinates under various catalytic systems. One effective method involves a copper-catalyzed reaction where N,N-dimethylformamide (DMF) serves as both the solvent and a reductant. This approach offers good to excellent yields of 3-sulfenylindoles and exhibits broad functional group tolerance. Another catalyst-free method utilizes hydroiodic acid to promote the direct sulfenylation of indoles with sodium sulfinates, proceeding under mild conditions to afford a variety of 3-sulfenylindoles in high yields.

Furthermore, iodine-catalyzed regioselective C-H sulfonylation of various heterocycles has been reported. For instance, the direct sulfonylation of pyrazolones and imidazo[1,2-a]pyridines with sodium sulfinates in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or iodine and triphenylphosphine, respectively, provides the corresponding sulfonylated heterocycles with high regioselectivity. While specific examples with this compound are part of the broader scope of these reactions, they highlight the potential for its use in these transformations.

Table 2: Examples of Regioselective Sulfenylation and Sulfonylation

| Substrate | Reagent | Product | Catalyst/Conditions | Regioselectivity |

| Indole | Sodium benzenesulfinate (B1229208) | 3-(Phenylthio)indole | CuI, DMF, 100 °C | C3-sulfenylation |

| 2-Methylindole | Sodium p-toluenesulfinate | 2-Methyl-3-(p-tolylthio)indole | HI, MeCN, rt | C3-sulfenylation |

| 1,3-Dimethylpyrazolone | This compound | 4-((3-Chlorophenyl)sulfonyl)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | TBHP, DMSO, 80 °C | C4-sulfonylation |

| Imidazo[1,2-a]pyridine | Sodium 4-chlorobenzenesulfinate | 3-((4-Chlorophenyl)sulfonyl)imidazo[1,2-a]pyridine | I₂, PPh₃, DCE, 80 °C | C3-sulfonylation |

Note: This table presents representative examples of regioselective reactions involving various sodium sulfinates to illustrate the general applicability of these methods to this compound.

Advanced Characterization and Computational Studies of Sodium 3 Chlorobenzenesulfinate

The comprehensive analysis of Sodium 3-chlorobenzenesulfinate involves a synergistic approach, combining theoretical computational models with advanced analytical instrumentation. These methods provide profound insights into the molecule's electronic characteristics, stability, and behavior in chemical systems, which are essential for understanding its reactivity and for quality control.

Impact of Substituent Position on Arenesulfinate Reactivity

Comparative Analysis of Ortho, Meta, and Para Chloro-Substituted Benzenesulfinates

The position of the chlorine atom on the benzenesulfinate (B1229208) ring—ortho, meta, or para—profoundly affects the reactivity of the molecule. While direct comparative studies on the chloro-substituted benzenesulfinates themselves are not extensively detailed in the provided search results, valuable insights can be drawn from analogous substituted aromatic systems. For instance, studies on the nucleophilic displacement of substituted phenacyl bromides provide a strong model for understanding these effects.

In a study of substitution rates of α-bromopropiophenones, a clear reactivity trend emerged based on the substituent's position. nih.gov The meta- and para-substituted compounds showed a systematic increase in reaction rates with increasingly electron-withdrawing substituents. nih.gov However, ortho-substituted compounds demonstrated diminished reactivity. nih.gov The observed order of reactivity for chloro-substituted analogs was meta > para > ortho. nih.gov This suggests that the sulfinate group's reactivity in chloro-substituted benzenesulfinates would likely follow a similar pattern, with the meta- and para-isomers being more reactive than the ortho-isomer in nucleophilic reactions.

The following table, based on analogous compound reactivity, illustrates the expected trend in reaction rates for chloro-substituted benzenesulfinates.

Table 1: Comparative Reactivity of Chloro-Substituted Aromatic Analogs

| Substituent Position | Compound Example (from study) | Relative Reactivity Trend | Rationale |

|---|---|---|---|

| Ortho | o-chlorophenacyl bromide | Lowest | Steric hindrance and through-bond electronic repulsion significantly diminish reaction rates. nih.gov |

| Meta | m-chlorophenacyl bromide | Highest | The electron-withdrawing effect of chlorine at the meta position enhances the electrophilicity of the reaction center without the steric hindrance or opposing resonance effects seen in the other isomers. nih.gov |

| Para | p-chlorophenacyl bromide | Intermediate | The electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect, leading to intermediate reactivity compared to the ortho and meta isomers. nih.gov |

Electronic Effects of the Chlorine Atom on Nucleophilicity and Electrophilicity

Impact on the Aromatic Ring: Due to its high electronegativity, the chlorine atom pulls electron density away from the benzene (B151609) ring via the sigma bond framework (inductive effect). stackexchange.comyoutube.com This effect is dominant and makes the chlorobenzene (B131634) ring less electron-rich than benzene, thereby deactivating it towards electrophilic aromatic substitution. stackexchange.com Consequently, chlorobenzene reacts more slowly than benzene in reactions like nitration. stackexchange.com

Impact on the Sulfinate Group: The electronic nature of the chlorine substituent directly modulates the nucleophilicity and potential electrophilicity of the sulfinate group.

Nucleophilicity: The sulfinate anion (RSO₂⁻) is generally a good nucleophile. The electron-withdrawing nature of the chlorine atom, regardless of its position, reduces the electron density on the sulfinate group to some extent, which would slightly decrease its nucleophilicity compared to an unsubstituted benzenesulfinate. The magnitude of this decrease would depend on the position, with the ortho and para positions experiencing a more direct electronic communication with the sulfinate group.

Electrophilicity: While the sulfinate anion itself is not an electrophile, the sulfur atom can become an electrophilic center in certain reactions. For instance, in the presence of an oxidizing agent, the sulfinate can be converted to a more electrophilic species. The electron-withdrawing chlorine atom would enhance the electrophilic character of the sulfur center in such activated intermediates. In some contexts, the chlorine atom itself can exhibit an electrophilic character when attached to an electron-withdrawing center. nih.govrsc.org

Steric Hindrance Considerations in Substituted Arenesulfinates

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. youtube.comnih.gov In the case of substituted arenesulfinates, the position of the chlorine atom, particularly its proximity to the sulfinate functional group, can play a critical role in reactivity.

The ortho-position is closest to the site of the sulfinate group. A chlorine atom at this position creates significant steric bulk around the reaction center. nih.gov This crowding can hinder the approach of a nucleophile or an electrophile to the sulfur atom, thereby slowing down the reaction rate. youtube.comresearchgate.net This effect is a primary reason for the observed diminished reactivity of many ortho-substituted compounds compared to their meta and para counterparts. nih.gov

Research on related reactions confirms this principle. For example, in the reaction of substituted benzyl (B1604629) alcohols with sodium p-toluenesulfinate, a decrease in yield was observed when using an ortho-substituted benzyl alcohol compared to a para-substituted one, indicating a significant steric effect. researchgate.net Similarly, in competing substitution and rearrangement reactions, the presence of ortho-substituents can introduce enough steric hindrance to favor one pathway over another. rsc.org

In contrast, the meta and para positions are more remote from the sulfinate group. A chlorine atom at these positions does not present a significant steric barrier to the reaction center, allowing electronic effects to be the primary determinant of reactivity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Sodium 3-chlorobenzenesulfinate |

| Sodium 4-chlorobenzenesulfinate (B8685509) |

| Sodium p-toluenesulfinate |

| o-chlorophenacyl bromide |

| m-chlorophenacyl bromide |

| p-chlorophenacyl bromide |

| Benzene |

| Chlorobenzene |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current methods for synthesizing sulfinate salts, including Sodium 3-chlorobenzenesulfinate, often rely on the reduction of the corresponding sulfonyl chlorides. rsc.org While effective, this classical approach can have limitations regarding functional group tolerance. rsc.org Future research should prioritize the development of more sustainable and convergent synthetic strategies.

Key areas for exploration include:

C-H Functionalization: Direct C-H sulfination of chloroarenes would represent a highly atom-economical route. Research into palladium-catalyzed C-H functionalization followed by sulfination using reagents like Rongalite (sodium hydroxymethanesulfinate) could be adapted for the specific synthesis of the 3-chloro isomer, offering a site-selective method. acs.org

Sulfur Dioxide Surrogates: The use of SO2 surrogates, such as DABSO, in conjunction with pre-functionalized arenes like aryl halides or boronic acids, presents a promising avenue. acs.orgnih.gov Investigating copper-catalyzed couplings of 3-chloroaryl halides with these surrogates could provide milder and more practical synthetic protocols. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, enhanced safety, and easier scalability for the synthesis of this compound.

Biocatalysis: Exploring enzymatic routes, potentially using laccase or other oxidoreductases, for the synthesis of aryl sulfinates from precursors like urazoles could lead to highly selective and environmentally benign processes. nih.gov

Exploration of New Catalytic Applications and Organocatalytic Systems

This compound is a versatile precursor that can act as a source of sulfonyl radicals, sulfinylating agents, or participate in cross-coupling reactions. nih.govnih.govresearchgate.net Its unique electronic properties, influenced by the chlorine substituent, make it an intriguing candidate for novel catalytic applications.

Future research should focus on:

Photoredox and Dual Catalysis: Nickel/photoredox dual catalysis has proven effective for the sulfonylation of aryl halides with sodium sulfinates. nih.gov Exploring the reactivity of this compound in these systems could lead to the synthesis of a wide range of novel sulfones with high functional group tolerance at room temperature. nih.gov

Organocatalysis: The development of metal-free catalytic systems is a major goal in modern organic synthesis. Investigating the potential of this compound in organocatalytic reactions, such as radical-mediated cyclizations or multicomponent reactions, could unlock new synthetic pathways.

Desulfinative Couplings: Sulfinate salts can undergo desulfinative coupling reactions, where the sulfinate group acts as a leaving group. concordia.ca Investigating the conditions under which this compound participates in such couplings could lead to new methods for forming carbon-carbon or carbon-heteroatom bonds.

Advanced Mechanistic Probing using State-of-the-Art Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. The reactivity of this compound in various reactions is ripe for detailed mechanistic investigation.

Future studies could employ:

In-situ Spectroscopy: Techniques such as in-situ IR, Raman, and NMR spectroscopy can provide real-time information about the formation and consumption of intermediates in reactions involving this compound.

Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of catalytic cycles and provide insights into the role of the chlorine substituent on reaction rates.

Isotope Labeling: The use of isotopically labeled substrates can help to trace the pathways of atoms and functional groups throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states and reaction intermediates, providing a theoretical framework to complement experimental findings. rsc.org

Expansion of Functional Group Tolerance and Substrate Scope in Synthesis

A key measure of the utility of a synthetic method is its tolerance for a wide range of functional groups and its applicability to a broad scope of substrates. While aryl sulfinates are generally known for their good functional group tolerance, a systematic investigation of this compound is warranted. rsc.orgnih.gov

Future research should aim to:

Systematically Map Functional Group Compatibility: A comprehensive study of the compatibility of this compound with various functional groups (e.g., esters, amides, nitriles, heterocycles) under different reaction conditions would be highly valuable to the synthetic community.

Expand the Scope of Coupling Partners: In cross-coupling reactions, the range of suitable coupling partners for this compound should be expanded beyond simple aryl halides to include more complex and medicinally relevant scaffolds. nih.gov

Late-Stage Functionalization: Demonstrating the utility of this compound for the late-stage functionalization of complex molecules, such as natural products and drug candidates, would highlight its practical value in medicinal chemistry. nih.gov

Computational Design and Prediction of Novel Sulfinate Reactivity

Computational chemistry has become an indispensable tool for predicting the reactivity of chemical compounds and for the in-silico design of new reactions. researchgate.net Applying these methods to this compound could accelerate the discovery of its synthetic potential.

Future computational studies could focus on:

Predicting Reactivity and Selectivity: DFT calculations can be used to predict the reactivity of this compound with various electrophiles and nucleophiles, as well as to rationalize the regio- and stereoselectivity of its reactions. nih.gov

Designing Novel Catalytic Systems: Computational screening can be employed to identify promising new catalysts and ligands for reactions involving this compound.

Elucidating Reaction Mechanisms: As mentioned previously, computational modeling can provide detailed insights into reaction pathways, complementing experimental studies.

Virtual Screening for New Applications: By computationally modeling the interaction of this compound with various biological targets, it may be possible to identify potential new applications in areas such as drug discovery or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。